molecular formula C9H7F2IN2O B13096333 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Cat. No.: B13096333
M. Wt: 324.07 g/mol
InChI Key: FWCZGCNJPVWQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.8 Hz, 1H, H-7): Downfield shift due to electron-withdrawing iodine.
    • δ 7.52 (dd, J = 8.8, 2.0 Hz, 1H, H-5): Coupling with H-7 and H-4.
    • δ 7.12 (d, J = 2.0 Hz, 1H, H-4): Ortho coupling to iodine.
    • δ 4.01 (s, 3H, N1-CH₃): Methyl group shielded by nitrogen lone pairs.
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 158.2 (C-3, ipso to iodine): Deshielded due to heavy atom effect.
    • δ 144.5 (C-6, OCF₂H): Quaternary carbon attached to electronegative groups.
    • δ 121.8 (CF₂O): Coupling with fluorine (²J₃C-F = 32 Hz).

Infrared (IR) Spectroscopy

  • ν 1540 cm⁻¹: C=N stretching of the indazole ring.
  • ν 1240 cm⁻¹: Asymmetric C-O-C stretching of the difluoromethoxy group.
  • ν 1120 cm⁻¹: C-F vibrations.

Mass Spectrometry

  • EI-MS (m/z): 324 [M]⁺ (base peak), 197 [M − I − CF₂O]⁺.
  • Fragmentation pattern confirms loss of iodine (-127 amu) and difluoromethoxy (-66 amu) groups.

Table 3: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 4.01 (s) N1-CH₃
¹³C NMR δ 158.2 C-3 (I-substituted)
IR 1240 cm⁻¹ C-O-C asymmetric stretch
MS 324 [M]⁺ Molecular ion peak

Properties

Molecular Formula

C9H7F2IN2O

Molecular Weight

324.07 g/mol

IUPAC Name

6-(difluoromethoxy)-3-iodo-1-methylindazole

InChI

InChI=1S/C9H7F2IN2O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3

InChI Key

FWCZGCNJPVWQOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for 6-Iodo-1H-Indazole Synthesis

Parameter Condition Notes
Substrate 6-Bromo-1H-indazole derivative Starting material
Iodide source Potassium iodide (KI) Excess (approx. 2.5 equiv.)
Catalyst CuI (0.1–0.3 equiv.) Copper(I) iodide
Ligand/Base N,N-Dimethylethylenediamine 0.2 equiv.
Phase Transfer Catalyst Tetrabutylammonium iodide 0.2 g per 5 g substrate
Solvent 1,4-Dioxane Anhydrous
Temperature Reflux (~101 °C) 48 hours
Work-up Filtration, washing, recrystallization from acetonitrile Purification step
Yield 84.6–85% High isolated yield

Introduction of the Difluoromethoxy Group at the 6-Position

The difluoromethoxy substituent is typically introduced via nucleophilic aromatic substitution or through the use of difluoromethoxy reagents on appropriately functionalized aromatic precursors.

  • Difluoromethoxy Installation:
    While specific detailed protocols for this step on the indazole scaffold are less commonly reported, general synthetic routes involve the reaction of phenolic precursors with difluoromethylating agents such as difluorocarbene precursors or difluoromethyl ethers under basic conditions. This step is usually performed prior to iodination to avoid interference with the iodine substituent.

N-Methylation of the Indazole Nitrogen

The methylation at the N-1 position of the indazole ring is commonly achieved by alkylation using methyl iodide or methyl sulfate in the presence of a suitable base.

  • Typical Conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: DMF or acetonitrile
    • Temperature: Ambient to 60 °C
    • Time: Several hours to overnight

This step is often performed after the installation of the iodine and difluoromethoxy groups to ensure selectivity and avoid side reactions.

Summary of a Representative Synthetic Route

A typical synthetic route for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole may be summarized as follows:

Research Findings and Practical Notes

  • The copper(I)-catalyzed iodination step is sensitive to reaction conditions such as solvent purity, temperature, and catalyst loading. Optimization studies show that 0.2 equivalents of CuI and 0.2 g tetrabutylammonium iodide per 5 g substrate provide the best yield and reproducibility.
  • The use of N,N-dimethylethylenediamine as a ligand/base enhances the catalytic efficiency of copper(I) iodide and stabilizes the catalytic species during the reaction.
  • Refluxing in 1,4-dioxane for 48 hours ensures complete conversion without significant decomposition.
  • Post-reaction purification involving washing with aqueous ammonia removes copper residues and impurities effectively.
  • Protecting groups may be required in earlier synthetic steps if sensitive functional groups are present, especially during palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced to modify the oxidation state of the substituents.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl, carbonyl, or alkyl groups.

Scientific Research Applications

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound can be used in the development of novel materials with unique properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. The iodine substituent can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Properties of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole and Analogues
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound C₉H₇F₂IN₂O -OCF₂H (6), -I (3), -CH₃ (1) 348.07 Not reported High lipophilicity, radioimaging potential -
4-Fluoro-6-iodo-1H-indazole C₇H₄FIN₂ -F (4), -I (6) 262.02 Not reported Simpler halogenation; lower molecular weight
6-Bromo-3-chloro-1-methyl-1H-indazole C₈H₆BrClN₂ -Br (6), -Cl (3), -CH₃ (1) 245.50 Not reported Dual halogenation; potential for cross-coupling reactions
6-Iodo-3-methyl-1H-indazole (CID 27274673) C₈H₇IN₂ -I (6), -CH₃ (3) 258.06 Not reported Iodine at position 6; lacks oxygen-containing groups
5-(Benzyloxy)-3-iodo-6-methyl-1H-indazole C₁₅H₁₃IN₂O -OCH₂C₆H₅ (5), -I (3), -CH₃ (6) 372.19 Not reported Bulky benzyloxy group; increased steric hindrance

Physicochemical Properties

  • Lipophilicity : The difluoromethoxy group enhances lipophilicity compared to compounds with hydroxyl (-OH) or aldehyde (-CHO) groups (e.g., 6-Fluoro-1H-indazol-3-ol in ) .
  • Solubility : Polar solvents like DMF or ethyl acetate (used in for similar compounds) are likely required for dissolution due to the compound’s hydrophobic substituents .
  • Stability : The methyl group at position 1 improves stability against ring-opening oxidation, a common issue in unsubstituted indazoles.

Biological Activity

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and mechanisms of action.

Antitumor Activity

Recent studies have shown that derivatives of indazole, including this compound, exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent inhibitory effects on tumor proliferation .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK5625.15Induces apoptosis via Bcl2 family inhibition
6oHep-G2Not specifiedAffects cell cycle and apoptosis pathways
6aA549Not specifiedInhibits proliferation through p53 pathway modulation

The biological activity of this compound can be attributed to its influence on key cellular pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. This effect correlates with altered expression levels of apoptosis-related proteins such as Bcl-2 and Bax, where Bcl-2 levels decrease and Bax levels increase upon treatment .
  • Cell Cycle Arrest : Treatment with the compound leads to an increase in the G0/G1 phase population of the cell cycle, suggesting that it effectively halts cell division. This was evidenced by flow cytometry analysis showing a significant reduction in S phase cells after treatment .
  • p53/MDM2 Pathway Modulation : The compound appears to modulate the p53/MDM2 interaction, enhancing p53 expression while reducing MDM2 levels. This disruption is crucial as it can lead to increased apoptosis and reduced tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of indazole derivatives. In related studies, modifications at specific positions on the indazole ring were found to significantly affect their potency against cancer cells:

  • Substituents at the C-5 position were shown to be critical for maintaining antitumor activity.
  • The presence of fluorine or chlorine atoms at strategic locations enhanced the efficacy against various cancer cell lines .

Table 2: Structure-Activity Relationships

PositionSubstituentEffect on Activity
C-53-FluorophenylHigh activity
C-54-MethoxyphenylModerate activity
C-53,4-DichlorophenylLow activity

Case Studies

Several case studies highlight the effectiveness of indazole derivatives in preclinical models:

  • A study demonstrated that a derivative similar to this compound showed promising results in inhibiting tumor growth in xenograft models, supporting its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.